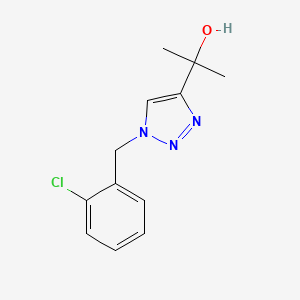

2-(1-(2-氯苄基)-1H-1,2,3-三唑-4-基)丙-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

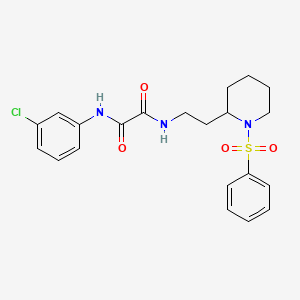

The compound "2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol" is a derivative of 1,2,3-triazole, which is known for its significant biological activities. The presence of a 2-chlorobenzyl group attached to the triazole ring suggests potential for bioactivity, as halogenated triazoles have shown promising results in antifungal evaluations .

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. This method has been employed to create a series of compounds, including those with a 2-chlorobenzyl moiety, which have been tested for their antifungal properties against Candida species . Another paper describes the synthesis of similar derivatives using CuAAC, highlighting the importance of this method in constructing triazole-based compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be extensively studied using Density Functional Theory (DFT). DFT calculations provide insights into the electronic properties and reactivity indexes of these compounds. Such theoretical investigations are crucial for understanding the behavior of these molecules at the atomic level . Additionally, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which is then compared with the optimized structure from DFT calculations to ensure consistency .

Chemical Reactions Analysis

The triazole ring in the compound can participate in various chemical reactions due to its three nitrogen atoms, which can act as coordination sites. For instance, triazole derivatives have been used to form complexes with tin, as seen in the synthesis of tris(2-chlorobenzyl)tin derivatives . These reactions can lead to the formation of compounds with different coordination geometries and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a chlorobenzyl group can affect the compound's polarity, solubility, and reactivity. The antifungal activity of these compounds, as mentioned earlier, is a significant chemical property that has been evaluated in vitro. The halogen substitution on the phenyl ring of the triazole has been shown to enhance antifungal activity, suggesting that modifications to the structure could yield better drug candidates . The structural characterization of related compounds has been confirmed through various spectroscopic methods, including IR, NMR, and X-ray diffraction, which are essential for understanding the compound's behavior in different environments .

科学研究应用

合成和生物活性

抗真菌应用: 1,2,3-三唑衍生物(包括感兴趣的化合物)的合成显示出显着的抗真菌活性,尤其对念珠菌菌株。一项研究发现,卤代三唑衍生物表现出最佳的抗真菌活性,表明有望用于未来的药物开发 (Lima-Neto 等人,2012 年).

理论和结构分析: 一项研究专注于合成和表征 1-(2-氯苄氧基)-3-[1,2,3]三唑-1-基-丙-2-醇衍生物,并对它们的分子和电子性质进行了理论研究。这项研究提供了对这些化合物的结构和电子特性的见解,这对于进一步应用至关重要 (Román-Maldonado 等人,2017 年).

毒性和细胞毒性评估: 在各种生物模型中评估了结构相似的化合物的毒性作用,表明其作为生物柴油质量控制的安全荧光标记物的潜力。这突出了该化合物在环境和工业应用中的用途 (Pelizaro 等人,2019 年).

抗真菌化合物的开发: 对与所讨论化学物质密切相关的 1,3-双-(1,2,3-三唑-1-基)-丙-2-醇衍生物的研究显示出对念珠菌属的高活性,且毒性低。这一发现对于抗真菌药物的开发具有重要意义 (Zambrano-Huerta 等人,2019 年).

化学性质和应用

药物设计的结构分析: 一项涉及类似三唑化合物的研究检查了其对 α1A-肾上腺素受体的生物活性,结合构象分析和分子对接。这项研究可以为治疗目的选择性拮抗剂的设计提供信息 (Xu 等人,2016 年).

新型杀菌剂的合成: 三唑衍生物的合成,包括 2-芳基苯基醚-3-(1H-1,2,4-三唑-1-基)丙-2-醇,显示出对常见病原体的显着杀菌活性,强调了该化合物在农业中的潜力 (Yu 等人,2009 年).

用于工业用途的光物理性质: 与所讨论的化合物在结构上类似的两亲三唑苯胺是由腰果酚和甘油合成的。它们的光物理性质允许它们用于开发用于生物柴油质量控制的荧光生物标记 (Pelizaro 等人,2019 年).

作用机制

Target of Action

Similar compounds, such as prothioconazole, are known to inhibitergosterol biosynthesis by directly binding to CYP51 (sterol 14a-demethylase) . Ergosterol is a vital component of fungal cell membranes, and its depletion can lead to cell death.

Mode of Action

The compound likely interacts with its target, CYP51, by binding to the active site of the enzyme. This binding inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . The resulting decrease in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the demethylation of lanosterol, a crucial step in the production of ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14a-methylated sterols, which are toxic to the fungal cell .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be the disruption of the fungal cell membrane’s integrity due to the decrease in ergosterol levels. This disruption can lead to cell leakage, impaired cell function, and ultimately cell death .

属性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERGVTVTXWRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)